molecular formula C15H23NO3 B15323526 tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate

tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate

Cat. No.: B15323526
M. Wt: 265.35 g/mol
InChI Key: GSCPDFQQAYFYNI-UHFFFAOYSA-N
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Description

tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate is a chemical compound with the molecular formula C15H23NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a hydroxymethyl group and a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (3-hydroxypropyl)carbamate: Similar structure with a hydroxypropyl group instead of a hydroxymethyl group.

    tert-butyl (2-piperidin-3-ylethyl)carbamate: Contains a piperidine ring instead of a phenyl ring.

    tert-butyl methyl (3-piperidinylmethyl)carbamate hydrochloride: Similar structure with a piperidine ring and a methyl group.

Uniqueness

tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Introduction

The compound tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate, also known as (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H25NO3
  • Molecular Weight : 327.4 g/mol
  • IUPAC Name : tert-butyl N-[(2R)-1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate
  • CAS Number : 1426129-50-1

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects .
  • Modulation of Cell Signaling Pathways : It interacts with various signaling pathways, potentially influencing cellular responses to stimuli and altering gene expression profiles associated with inflammation and cell survival .

1. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

2. Analgesic Effects

Preclinical models indicate that this compound may possess analgesic properties. In animal studies, administration of this compound resulted in a significant reduction in pain behavior in models of acute and chronic pain .

Case Study 1: Inhibition of Phospholipase A2

A study investigating the inhibition of lysosomal phospholipase A2 highlighted the compound's ability to modulate lipid metabolism and inflammatory responses. The results indicated that this compound could effectively inhibit phospholipase A2 activity, which is crucial for the release of arachidonic acid and subsequent inflammatory mediator production .

Case Study 2: Cytokine Release Assays

In cytokine release assays, this compound demonstrated dose-dependent inhibition of IL-17 and TNF-alpha production. The IC50 values ranged from 0.1 to 1 μM, indicating a potent anti-inflammatory effect at relatively low concentrations .

Data Tables

Activity IC50 Value (μM) Effect
TNF-alpha Inhibition0.023Significant reduction
IL-17 Inhibition0.1 - 1Dose-dependent inhibition
Phospholipase A2 InhibitionNot quantifiedModulation of lipid metabolism

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-[1-[4-(hydroxymethyl)phenyl]propan-2-yl]carbamate

InChI

InChI=1S/C15H23NO3/c1-11(16-14(18)19-15(2,3)4)9-12-5-7-13(10-17)8-6-12/h5-8,11,17H,9-10H2,1-4H3,(H,16,18)

InChI Key

GSCPDFQQAYFYNI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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